molecular formula C5H9N3O2S B1521257 1,4-Dimethyl-1H-pyrazole-5-sulfonamide CAS No. 98389-46-9

1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Cat. No. B1521257
CAS RN: 98389-46-9
M. Wt: 175.21 g/mol
InChI Key: CWPSQFBIFFEQHT-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a chemical compound with the CAS Number: 98389-46-9 . It has a molecular weight of 175.21 and is typically in powder form .


Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives, including 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, has been reported in the literature . These compounds were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide can be represented by the InChI code provided .


Physical And Chemical Properties Analysis

1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a powder at room temperature . It has a molecular weight of 175.21 .

Scientific Research Applications

Enzyme Inhibition

Sulfonamide derivatives, including those related to 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, have been identified as potent inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. These enzymes are critical targets for the treatment of various conditions, including glaucoma, epilepsy, and Alzheimer's disease. Research has shown that these derivatives exhibit low cytotoxicity and strong inhibition potency against human CA isoenzymes and AChE, suggesting their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Supramolecular Chemistry

Studies have also focused on the applications of pyrazole-based sulfonamides in the development of supramolecular networks. For example, the synthesis and characterization of new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands have been explored for their contribution to forming supramolecular networks. These networks have potential applications in the development of new materials with unique properties (León et al., 2013).

Antimicrobial and Antioxidant Activities

Pyrazole-based sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies indicate that certain derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Additionally, some compounds have shown promising antioxidant activities, highlighting their potential as multifunctional agents in pharmaceutical research (Badgujar et al., 2018).

Antibacterial Agents

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of finding new antibacterial agents. The synthesis approach has yielded compounds with high antibacterial activities, suggesting their utility in developing new treatments for bacterial infections (Azab et al., 2013).

Safety And Hazards

The safety information available indicates that 1,4-Dimethyl-1H-pyrazole-5-sulfonamide is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" .

Future Directions

While there is limited information on the future directions of research involving 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, the compound’s potential antitumor activity suggests it may be a promising area for further investigation .

properties

IUPAC Name

2,4-dimethylpyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPSQFBIFFEQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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